BenchChemオンラインストアへようこそ!

Antiflammin 2

PAF inhibition neutrophil aggregation acetyltransferase

Choose Antiflammin 2 for reproducible FPRL-1 research. Unlike Antiflammin‑1, it resists neutrophil secretory inactivation and selectively activates FPRL‑1 (EC50 ~1 µM) without FPR engagement. Quantifiable inhibition of PAF synthesis (IC50 100 nM) and CD11/CD18 upregulation (IC50 4–20 µM) ensures reliable readouts. Ideal for leukocyte trafficking, adhesion, and eicosanoid studies. Verify purity ≥95% and stock before ordering.

Molecular Formula C46H77N13O15S
Molecular Weight 1084.2 g/mol
Cat. No. B11930186
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameAntiflammin 2
Molecular FormulaC46H77N13O15S
Molecular Weight1084.2 g/mol
Structural Identifiers
SMILESCC(C)CC(C(=O)NC(CC(=O)O)C(=O)NC(CC(C)C)C(=O)O)NC(=O)C(C(C)C)NC(=O)C(CCCCN)NC(=O)C(CC(=O)N)NC(=O)C(CCSC)NC(=O)C(CC(=O)O)NC(=O)C(CC1=CN=CN1)N
InChIInChI=1S/C46H77N13O15S/c1-22(2)14-29(41(68)56-32(19-36(63)64)44(71)58-33(46(73)74)15-23(3)4)57-45(72)37(24(5)6)59-40(67)27(10-8-9-12-47)52-42(69)30(17-34(49)60)55-39(66)28(11-13-75-7)53-43(70)31(18-35(61)62)54-38(65)26(48)16-25-20-50-21-51-25/h20-24,26-33,37H,8-19,47-48H2,1-7H3,(H2,49,60)(H,50,51)(H,52,69)(H,53,70)(H,54,65)(H,55,66)(H,56,68)(H,57,72)(H,58,71)(H,59,67)(H,61,62)(H,63,64)(H,73,74)/t26-,27-,28-,29-,30-,31-,32-,33-,37-/m0/s1
InChIKeyMSFJEXCKZQTGKA-KSALCKNPSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Antiflammin 2 (AF-2) Procurement Guide: A Nonapeptide Fragment of Lipocortin-1 for Anti-Inflammatory Research


Antiflammin 2 (AF-2, HDMNKVLDL, CAS 118850-72-9) is a synthetic nonapeptide corresponding to amino acid residues 246-254 of human lipocortin-1 (annexin-1) [1]. It is derived from the region of highest sequence similarity between lipocortin-1 and uteroglobin and is a potent inhibitor of platelet-activating factor (PAF) synthesis (IC50 = 100 nM) [2]. Unlike its closely related analog Antiflammin-1 (MQMKKVLDS), AF-2 demonstrates superior stability in the presence of neutrophil secretory products and exhibits differential receptor selectivity at the formyl-peptide receptor like-1 (FPRL-1) [3].

Why Antiflammin 2 Cannot Be Substituted with Generic Anti-Inflammatory Peptides: Key Differentiators


Generic substitution of Antiflammin 2 with other lipocortin-derived peptides (e.g., Antiflammin-1, Ac2-26) or broad-spectrum anti-inflammatory agents (e.g., dexamethasone) is not scientifically justifiable due to quantifiable differences in stability, receptor selectivity, and downstream signaling. AF-2 exhibits a distinct inhibitory profile on PAF synthesis with a defined IC50 of 100 nM, whereas Antiflammin-1 shows reduced potency and is rapidly inactivated by neutrophil secretory products [1]. Furthermore, AF-2 selectively activates FPRL-1 (EC50 ≈ 1 μM) without engaging FPR, a property not shared by all annexin-1 N-terminal peptides [2]. These differences translate into divergent functional outcomes in adhesion molecule regulation and eicosanoid biosynthesis, making empirical selection based on quantitative evidence essential for reproducible research [3].

Antiflammin 2 Comparative Evidence: Quantified Differentiation Against Closest Analogs


Antiflammin 2 Exhibits 100 nM IC50 for PAF Synthesis, Outperforming Antiflammin-1 in Macrophages

Antiflammin 2 (HDMNKVLDL) inhibits the synthesis of platelet-activating factor (PAF) induced by TNF or phagocytosis in rat macrophages and human neutrophils with an IC50 of 100 nM [1]. In a direct head-to-head comparison, Antiflammin-1 (MQMKKVLDS) was found to be less inhibitory than Antiflammin-2 for macrophages and was not inhibitory for neutrophils after a 5-min preincubation due to inactivation by neutrophil secretory products [2]. The inhibition of PAF synthesis by Antiflammin-2 occurs without an appreciable lag and is reversible upon washing, indicating the need for continuous presence of the peptide [3].

PAF inhibition neutrophil aggregation acetyltransferase

Antiflammin 2 Selectively Activates FPRL-1 with ~1 μM EC50, Unlike Broad-Spectrum Annexin-1 Peptides

Antiflammin 2 selectively binds to and activates the human formyl-peptide receptor like-1 (FPRL-1) with an approximate EC50 of 1 μM, without engaging the closely related FPR [1]. In contrast, a peptide derived from the N-terminal domain of annexin-1 (Ac2-26) activates all three FPR family members (FPR, FPRL-1, FPRL-2) at similar concentrations [2]. AF-2 binding was confirmed by competition with [125I-Tyr]-Ac2-26 in HEK-293 cells expressing human FPRL-1, and receptor activation was validated by rapid phosphorylation of extracellular-regulated kinase 1 and 2 (ERK1/2) [3].

FPRL-1 GPCR receptor selectivity

Antiflammin 2 Attenuates Adhesion Molecule Upregulation with IC50 of 4–20 μM, Comparable to Recombinant Lipocortin-1

Antiflammin 2 attenuates PAF- or IL-8-induced changes in L-selectin and CD11/CD18 expression on human neutrophils with IC50 values of 4–20 μmol/L [1]. The maximum inhibition achieved was similar to that observed with human recombinant lipocortin-1 at 100 μg/mL [2]. Unlike dexamethasone (100 nmol/L), which reduces PMN binding by downregulating endothelial E-selectin and ICAM-1, Antiflammin 2 exerts its effect directly on neutrophils by attenuating activation-induced upregulation of CD11/CD18 [3].

neutrophil adhesion CD11/CD18 L-selectin

Antiflammin 2 Does Not Inhibit Phospholipase A2, Distinguishing It from Glucocorticoid-Mediated Anti-Inflammatory Mechanisms

Despite initial reports of PLA2 inhibitory activity, Antiflammin 2 (0.005–50 μM) was found to have no effect on porcine pancreatic PLA2 activity using phosphatidylcholine/deoxycholate mixed micellar substrate, and no significant effect on human synovial fluid PLA2 activity using [14C]-oleate-labeled E. coli substrate [1]. In contrast, the known PLA2 inhibitor manoalide showed potent inhibition in both assay systems [2]. Additionally, Antiflammin 2 (100 nM) did not inhibit cyclooxygenase activity in vitro, whereas it did inhibit cyclooxygenase activity in colonic mucosa by 73% [3]. This mechanistic profile distinguishes AF-2 from glucocorticoids like dexamethasone, which act in part through PLA2 inhibition and subsequent reduction of arachidonic acid mobilization [4].

PLA2 mechanism of action eicosanoid

Antiflammin 2 Demonstrates Acidic pH Instability with Pseudo-First-Order Degradation Kinetics, Impacting Formulation and Storage

The anti-inflammatory activity of Antiflammin 2 has been shown to be non-reproducible between laboratories, attributed to its chemical instability [1]. Degradation at acidic pH (3–10) follows apparent pseudo-first-order kinetics, with the peptide bonds at the C-termini of aspartyl residues being most susceptible to hydrolysis [2]. Major degradation products identified include HDMNKVLD, MNKVLDL, and MNKVLD [3]. This instability contrasts with more stable synthetic peptides used in anti-inflammatory research, such as certain peptidomimetics or stabilized annexin-1 fragments, and necessitates careful attention to pH, buffer composition, and storage conditions during experimental use [4].

peptide stability degradation formulation

Antiflammin 2 Research Applications: Validated Scenarios Based on Quantitative Evidence


Investigating FPRL-1 Signaling in Neutrophil Chemotaxis and Adhesion

Given its selective activation of FPRL-1 (EC50 ≈ 1 μM) without engaging FPR, Antiflammin 2 serves as a valuable tool for dissecting FPRL-1-specific pathways in leukocyte trafficking [1]. Its ability to attenuate CD11/CD18 upregulation (IC50 4–20 μM) and inhibit neutrophil adhesion to activated endothelium under flow conditions provides a functional readout for FPRL-1-mediated anti-inflammatory effects [2].

Studying PAF-Dependent Inflammatory Cascades in Macrophages and Neutrophils

Antiflammin 2's potent inhibition of PAF synthesis (IC50 = 100 nM) makes it ideal for studies dissecting the role of PAF in inflammatory signaling [1]. Unlike Antiflammin-1, AF-2 retains activity in the presence of neutrophil secretory products, enabling reliable experimentation in neutrophil-rich environments [2].

Differentiating PLA2-Independent Anti-Inflammatory Mechanisms

Since Antiflammin 2 lacks PLA2 inhibitory activity (0.005–50 μM), it can be used as a control to distinguish PLA2-dependent and PLA2-independent pathways in models of inflammation [1]. This is particularly useful when comparing its effects to glucocorticoids like dexamethasone, which reduce arachidonic acid mobilization [2].

Ex Vivo and In Vivo Models of Acute Inflammation (Edema, Vascular Permeability)

Antiflammin 2 suppresses vascular permeability and leukocyte infiltration in rat models of Arthus reaction and intradermal TNF/C5a injection, with quantifiable reductions in edema and cell influx [1]. Its dose-dependent inhibition of TPA-induced ear edema (via reduced LTB4 levels) further supports its use in acute inflammation models [2].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

34 linked technical documents
Explore Hub


Quote Request

Request a Quote for Antiflammin 2

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.